molecular formula C8H6Br2N2 B1377962 4-Bromo-quinazoline hydrobromide CAS No. 1373223-20-1

4-Bromo-quinazoline hydrobromide

Cat. No.: B1377962
CAS No.: 1373223-20-1
M. Wt: 289.95 g/mol
InChI Key: HYSXCSMMFVRVPT-UHFFFAOYSA-N
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Description

4-Bromo-quinazoline hydrobromide is a chemical compound belonging to the quinazoline family, which is known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities . This compound is a derivative of quinazoline, characterized by the presence of a bromine atom at the 4th position of the quinazoline ring and a hydrobromide salt form.

Mechanism of Action

Target of Action

4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, has been found to interact with several targets. The primary targets of this compound are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function. Quinazoline derivatives have also been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that is critical for the regulation of gene expression.

Mode of Action

The interaction of this compound with its targets leads to significant changes in cellular function. The compound inhibits the activity of histone methyltransferase and G9a-like protein, thereby affecting the methylation of histones . This can lead to changes in gene expression, which can have a variety of downstream effects. The compound’s mode of action is complex and involves interactions with multiple targets .

Biochemical Pathways

The inhibition of histone methyltransferase and G9a-like protein by this compound affects the methylation of histones, a key process in the regulation of gene expression . This can lead to changes in the expression of various genes, affecting a variety of biochemical pathways. The exact pathways affected can vary depending on the specific cellular context.

Pharmacokinetics

The pharmacokinetics of this compound, like other quinazoline derivatives, can be influenced by a variety of factors. These include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .

Result of Action

The inhibition of histone methyltransferase and G9a-like protein by this compound can lead to changes in gene expression This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected

Biochemical Analysis

Biochemical Properties

4-Bromo-quinazoline hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of kinase activity, which disrupts downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. These interactions can affect the levels of metabolites and the overall metabolic flux. For instance, the compound may inhibit specific enzymes involved in drug metabolism, leading to altered pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular organelles, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-quinazoline hydrobromide typically involves the bromination of quinazoline derivatives. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 4th position of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-quinazoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromoquinazoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSXCSMMFVRVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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